molecular formula C15H20FNO4S B13557070 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate

4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate

Cat. No.: B13557070
M. Wt: 329.4 g/mol
InChI Key: FCJZBWUASVQIKN-UHFFFAOYSA-N
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Description

4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate, also known as AF-16, is an organic compound with the molecular formula C15H20FNO4S and a molecular weight of 329.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where the azepane ring is reacted with a phenyl halide in the presence of a suitable catalyst.

    Acetylation: The acetyl group is added to the phenyl ring through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfurofluoridate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-[(piperidin-1-yl)methyl]phenyl sulfurofluoridate
  • 4-Acetyl-2-[(morpholin-1-yl)methyl]phenyl sulfurofluoridate
  • 4-Acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl sulfurofluoridate

Uniqueness

4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20FNO4S

Molecular Weight

329.4 g/mol

IUPAC Name

1-[(5-acetyl-2-fluorosulfonyloxyphenyl)methyl]azepane

InChI

InChI=1S/C15H20FNO4S/c1-12(18)13-6-7-15(21-22(16,19)20)14(10-13)11-17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3

InChI Key

FCJZBWUASVQIKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)CN2CCCCCC2

Origin of Product

United States

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